(5Z,8Z,11Z,14Z,17Z)-N-[6-hydroxy-5-(hydroxymethyl)hexyl]icosa-5,8,11,14,17-pentaenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z,8Z,11Z,14Z,17Z)-N-[6-hydroxy-5-(hydroxymethyl)hexyl]icosa-5,8,11,14,17-pentaenamide is a complex organic compound It is a derivative of icosapentaenoic acid, a polyunsaturated fatty acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z,8Z,11Z,14Z,17Z)-N-[6-hydroxy-5-(hydroxymethyl)hexyl]icosa-5,8,11,14,17-pentaenamide typically involves the following steps:
Starting Material: The synthesis begins with icosapentaenoic acid.
Functional Group Modification: The carboxylic acid group of icosapentaenoic acid is converted into an amide group through a reaction with an appropriate amine, such as 6-hydroxy-5-(hydroxymethyl)hexylamine.
Reaction Conditions: The reaction is usually carried out in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine) under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form carbonyl compounds.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Catalysts like Pd/C (Palladium on carbon) in the presence of hydrogen gas.
Substitution: Reagents like tosyl chloride (TsCl) for converting hydroxyl groups into tosylates, which can then be substituted by nucleophiles.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of ethers, esters, or other substituted derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Its reactions can be studied to understand the mechanisms of organic transformations.
Biology
Cell Signaling: Potential role in cell signaling pathways due to its structural similarity to bioactive lipids.
Membrane Fluidity: May influence membrane fluidity and function in biological systems.
Medicine
Anti-inflammatory Properties: Potential use in developing anti-inflammatory drugs.
Lipid Metabolism: Studied for its effects on lipid metabolism and cardiovascular health.
Industry
Nutraceuticals: Potential use in nutraceutical formulations for health benefits.
Cosmetics: May be used in cosmetic formulations for its beneficial properties on skin health.
Mechanism of Action
The mechanism of action of (5Z,8Z,11Z,14Z,17Z)-N-[6-hydroxy-5-(hydroxymethyl)hexyl]icosa-5,8,11,14,17-pentaenamide involves its interaction with various molecular targets and pathways:
Molecular Targets: It may interact with enzymes involved in lipid metabolism, such as lipases and desaturases.
Pathways: It can be incorporated into cell membranes, influencing membrane fluidity and signaling pathways. It may also modulate inflammatory pathways by acting on cytokines and eicosanoids.
Comparison with Similar Compounds
Similar Compounds
Icosapentaenoic Acid: The parent compound, which is a polyunsaturated fatty acid.
Docosahexaenoic Acid: Another polyunsaturated fatty acid with similar structural features.
Arachidonic Acid: A polyunsaturated fatty acid involved in inflammatory pathways.
Uniqueness
Hydroxyl Groups: The presence of hydroxyl groups in (5Z,8Z,11Z,14Z,17Z)-N-[6-hydroxy-5-(hydroxymethyl)hexyl]icosa-5,8,11,14,17-pentaenamide adds to its reactivity and potential for forming hydrogen bonds.
Amide Linkage: The amide linkage differentiates it from other fatty acids, providing unique chemical and biological properties.
Properties
Molecular Formula |
C27H45NO3 |
---|---|
Molecular Weight |
431.7 g/mol |
IUPAC Name |
(5Z,8Z,11Z,14Z,17Z)-N-[6-hydroxy-5-(hydroxymethyl)hexyl]icosa-5,8,11,14,17-pentaenamide |
InChI |
InChI=1S/C27H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-27(31)28-23-20-19-21-26(24-29)25-30/h3-4,6-7,9-10,12-13,15-16,26,29-30H,2,5,8,11,14,17-25H2,1H3,(H,28,31)/b4-3-,7-6-,10-9-,13-12-,16-15- |
InChI Key |
ZRWUADSGTPLOPV-JLNKQSITSA-N |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCCCC(CO)CO |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCC(=O)NCCCCC(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.